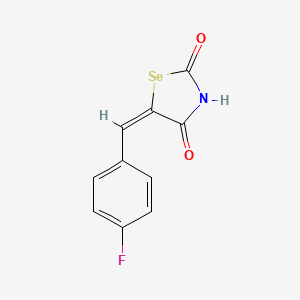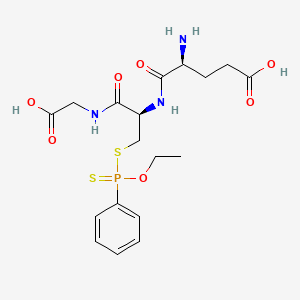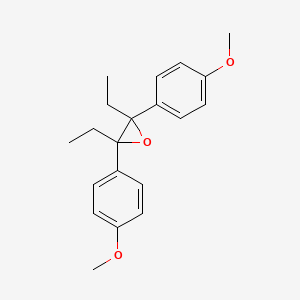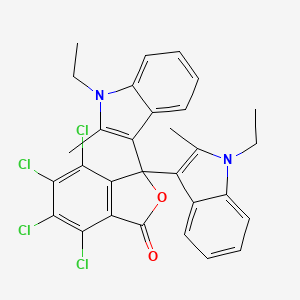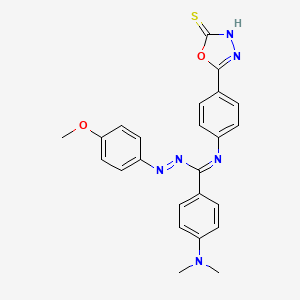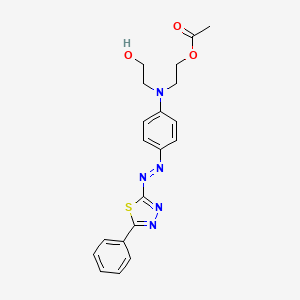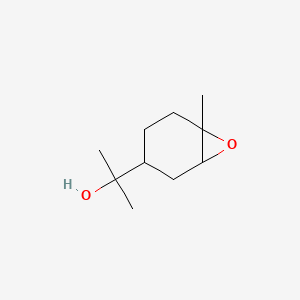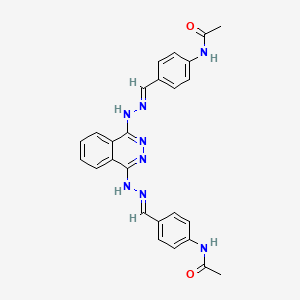
N-(4-(2-(4-(2-(4-(Acetylamino)benzylidene)hydrazino)-1-phthalazinyl)carbohydrazonoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 103676 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in photocatalytic processes and environmental remediation, making it a valuable subject of study in chemistry and environmental science.
Vorbereitungsmethoden
The synthesis of NSC 103676 involves several steps, typically starting with the preparation of precursor materials. The synthetic routes often include:
Initial Preparation: The precursor materials are prepared through a series of chemical reactions, which may involve the use of catalysts and specific reaction conditions.
Intermediate Formation: The intermediates are formed through reactions such as condensation, cyclization, or other organic transformations.
Final Synthesis: The final compound is synthesized through a series of purification and refinement steps, ensuring the desired chemical structure and purity.
Industrial production methods for NSC 103676 may involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
NSC 103676 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 103676 into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 103676 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of photocatalytic processes, where it helps in the degradation of organic pollutants.
Biology: Research in biology explores its potential as a bioactive compound with various biological effects.
Medicine: In medicine, NSC 103676 is investigated for its potential therapeutic properties, including anticancer activities.
Industry: Industrial applications include its use in environmental remediation, where it helps in the breakdown of harmful substances.
Wirkmechanismus
The mechanism of action of NSC 103676 involves its interaction with specific molecular targets and pathways. It acts as a photocatalyst, absorbing light energy and facilitating chemical reactions that lead to the degradation of pollutants. The molecular targets include various organic compounds, which are broken down into less harmful substances through a series of photochemical reactions.
Vergleich Mit ähnlichen Verbindungen
NSC 103676 can be compared with other similar compounds, such as:
Titanium Dioxide (TiO2): Both compounds are used in photocatalysis, but NSC 103676 may offer different efficiencies and reaction pathways.
Zinc Oxide (ZnO): Similar to titanium dioxide, zinc oxide is another photocatalyst, and comparisons can be made regarding their effectiveness in different applications.
The uniqueness of NSC 103676 lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications over other photocatalysts.
Conclusion
NSC 103676 is a compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study, with ongoing research exploring its full potential in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
27704-13-8 |
|---|---|
Molekularformel |
C26H24N8O2 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
N-[4-[(E)-[[4-[(2E)-2-[(4-acetamidophenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C26H24N8O2/c1-17(35)29-21-11-7-19(8-12-21)15-27-31-25-23-5-3-4-6-24(23)26(34-33-25)32-28-16-20-9-13-22(14-10-20)30-18(2)36/h3-16H,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34)/b27-15+,28-16+ |
InChI-Schlüssel |
BDMPCNLISIQQQY-DPCVLPDWSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C23)N/N=C/C4=CC=C(C=C4)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=C(C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


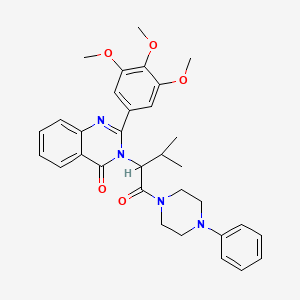
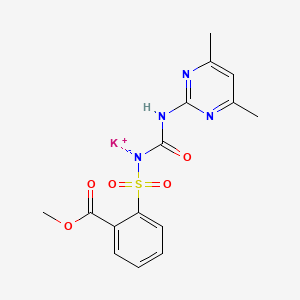
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
